1-[3-(1,1,2,2-Tetrafluoroethoxy)phenyl]-1-butanol
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Overview
Description
1-[3-(1,1,2,2-Tetrafluoroethoxy)phenyl]-1-butanol is a fluorinated organic compound characterized by the presence of a tetrafluoroethoxy group attached to a phenyl ring, which is further connected to a butanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(1,1,2,2-Tetrafluoroethoxy)phenyl]-1-butanol typically involves the reaction of 3-(1,1,2,2-tetrafluoroethoxy)phenol with butanal under specific conditions. The reaction is usually carried out in the presence of a catalyst such as a Lewis acid, which facilitates the formation of the desired product through a nucleophilic addition mechanism.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of high-pressure reactors and controlled temperature conditions to ensure high yield and purity. The process may also include steps such as distillation and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 1-[3-(1,1,2,2-Tetrafluoroethoxy)phenyl]-1-butanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Friedel-Crafts alkylation or acylation reactions using aluminum chloride (AlCl3) as a catalyst.
Major Products Formed:
Oxidation: Formation of 1-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]butanone.
Reduction: Formation of 1-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]butane.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1-[3-(1,1,2,2-Tetrafluoroethoxy)phenyl]-1-butanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[3-(1,1,2,2-Tetrafluoroethoxy)phenyl]-1-butanol involves its interaction with specific molecular targets and pathways. The tetrafluoroethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
- 1,1,2,2-Tetrafluoroethyl 2,2,3,3-tetrafluoropropyl ether
- 1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether
- 2,2,3,3-Tetrafluorobutanediol
Uniqueness: 1-[3-(1,1,2,2-Tetrafluoroethoxy)phenyl]-1-butanol is unique due to its specific structural features, such as the combination of a tetrafluoroethoxy group with a phenyl ring and a butanol moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications that similar compounds may not be suitable for.
Properties
IUPAC Name |
1-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]butan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F4O2/c1-2-4-10(17)8-5-3-6-9(7-8)18-12(15,16)11(13)14/h3,5-7,10-11,17H,2,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTQYJXKVWBMFFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC(=CC=C1)OC(C(F)F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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